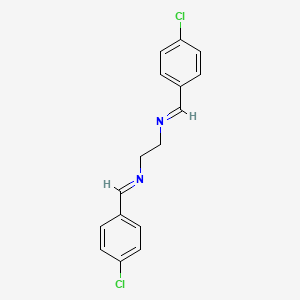

Bis(p-chlorobenzylidene)-ethylenediamine

説明

準備方法

Synthetic Routes and Reaction Conditions: : Bis(p-chlorobenzylidene)-ethylenediamine can be synthesized through the condensation reaction of p-chlorobenzaldehyde with ethylenediamine . The reaction typically occurs under reflux conditions in the presence of an acid catalyst . The reaction can be represented as follows:

2C7H5ClCHO+C2H8N2→C16H14Cl2N2+2H2O

Industrial Production Methods: : Industrial production methods for bis(p-chlorobenzylidene)ethylenediamine involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .

化学反応の分析

Types of Reactions

Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: It can participate in nucleophilic substitution reactions, especially at the benzylidene carbon atoms.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.

Substitution: Nucleophiles such as amines, thiols, or halides under mild to moderate conditions.

Major Products

Oxidation: Formation of corresponding carboxylic acids or aldehydes.

Reduction: Formation of the corresponding amines or alcohols.

Substitution: Formation of substituted benzylidene derivatives.

科学的研究の応用

Coordination Chemistry

Ligand Properties

BCED serves as a versatile ligand in the formation of metal complexes. Its ability to coordinate with various metal ions enhances the stability and reactivity of these complexes. The compound typically forms bidentate ligands, allowing it to stabilize metal ions through chelation.

Table 1: Metal Complexes Formed with BCED

| Metal Ion | Complex Type | Stability | Notable Properties |

|---|---|---|---|

| Cu(II) | Cu(BCED) | High | Exhibits photobiological activity |

| Co(II) | Co(BCED) | Moderate | Potential catalytic applications |

| Ni(II) | Ni(BCED) | Moderate | Selective for environmental sensing |

Research indicates that copper complexes of BCED can engage in photobiological processes, suggesting potential applications in photochemistry and biochemistry. The unique electronic properties imparted by the p-chlorobenzylidene groups enhance the ligand's ability to stabilize metal ions effectively.

Biological Applications

Antimicrobial Activity

Studies have suggested that BCED and its metal complexes exhibit antimicrobial properties. For example, copper complexes have shown effectiveness against various bacterial strains, indicating potential for development in pharmaceutical applications .

Fluorescent Sensing

Recent advancements have highlighted the use of BCED derivatives as chemosensors for detecting metal ions in environmental samples. A notable study demonstrated that a derivative of BCED could selectively respond to Ni²⁺ ions, showcasing its utility in environmental monitoring .

Case Study 1: Photobiological Activity

A study published in Inorganic Chemistry explored the photophysical properties of Cu(BCED) complexes. The research revealed that these complexes could facilitate electron transfer processes under light irradiation, opening avenues for applications in solar energy conversion technologies .

Case Study 2: Antimicrobial Efficacy

Research conducted on the antimicrobial activity of BCED copper complexes demonstrated significant inhibitory effects against E. coli and S. aureus. The study indicated that the presence of p-chlorobenzylidene groups enhanced the interaction with bacterial membranes, leading to increased efficacy.

作用機序

The mechanism of action of bis(p-chlorobenzylidene)ethylenediamine involves its interaction with various molecular targets. It can form complexes with metal ions, which can then interact with biological molecules . The compound’s benzylidene groups can also undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules . These interactions can disrupt cellular processes and lead to the compound’s observed biological effects .

類似化合物との比較

Similar Compounds

Bis(p-methylbenzylidene)ethylenediamine: Similar structure but with methyl groups instead of chlorine atoms.

Bis(p-nitrobenzylidene)ethylenediamine: Similar structure but with nitro groups instead of chlorine atoms.

Bis(p-methoxybenzylidene)ethylenediamine: Similar structure but with methoxy groups instead of chlorine atoms.

Uniqueness: : Bis(p-chlorobenzylidene)-ethylenediamine is unique due to the presence of chlorine atoms, which can influence its reactivity and interactions with other molecules . The electron-withdrawing nature of chlorine can enhance the compound’s electrophilicity, making it more reactive in certain chemical reactions .

生物活性

Bis(p-chlorobenzylidene)-ethylenediamine (BCB-EDA) is a Schiff base compound derived from the condensation of p-chlorobenzaldehyde and ethylenediamine. This compound has garnered attention in recent years due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the biological activity of BCB-EDA, focusing on its mechanisms, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

BCB-EDA is characterized by its unique structure, which includes two p-chlorobenzylidene groups attached to an ethylenediamine backbone. The presence of chlorine atoms enhances its lipophilicity, which is crucial for cellular uptake and biological activity.

Antimicrobial Activity

Recent studies have demonstrated that BCB-EDA exhibits significant antimicrobial properties against a range of bacterial strains. The compound's effectiveness is often compared to standard antibiotics, showcasing its potential as an alternative antimicrobial agent.

Efficacy Against Bacteria

The antimicrobial activity of BCB-EDA has been evaluated against both Gram-positive and Gram-negative bacteria. The results indicate a stronger efficacy against Gram-positive strains such as Staphylococcus aureus and Bacillus subtilis compared to Gram-negative strains like Escherichia coli and Pseudomonas aeruginosa.

| Bacterial Strain | Inhibition Zone (mm) | Comparison with Ampicillin |

|---|---|---|

| Staphylococcus aureus | 20 | Higher |

| Bacillus subtilis | 18 | Comparable |

| Escherichia coli | 10 | Lower |

| Pseudomonas aeruginosa | 8 | Lower |

The observed inhibition zones suggest that BCB-EDA could be developed into a potent antimicrobial agent, particularly in treating infections caused by Gram-positive bacteria .

Anticancer Activity

BCB-EDA has also shown promising results in cancer research. Studies indicate that it can induce cell death in various cancer cell lines through mechanisms such as apoptosis and necroptosis.

The compound's anticancer effects are attributed to its ability to generate reactive oxygen species (ROS), leading to oxidative stress within cancer cells. This mechanism has been confirmed through assays measuring mitochondrial ROS levels and lipid peroxidation.

- Cell Lines Tested :

- MDA-MB-231 (breast cancer)

- HeLa (cervical cancer)

Results indicated that BCB-EDA significantly reduced cell viability in MDA-MB-231 cells with an IC50 value of approximately 15 µM, while showing minimal effects on non-cancerous cell lines .

Case Studies

Several case studies have highlighted the biological activity of BCB-EDA:

-

Antimicrobial Study :

In a study assessing the antimicrobial properties of BCB-EDA, researchers found that the compound inhibited the growth of various bacterial strains effectively. The study utilized disc diffusion methods to measure inhibition zones, confirming the compound's potential as an antibacterial agent . -

Anticancer Research :

A detailed investigation into the anticancer properties of BCB-EDA revealed its capacity to induce apoptosis in breast cancer cells. The study employed flow cytometry to analyze cell cycle distribution and apoptosis markers, demonstrating a significant increase in early apoptotic cells upon treatment with BCB-EDA .

特性

IUPAC Name |

1-(4-chlorophenyl)-N-[2-[(4-chlorophenyl)methylideneamino]ethyl]methanimine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14Cl2N2/c17-15-5-1-13(2-6-15)11-19-9-10-20-12-14-3-7-16(18)8-4-14/h1-8,11-12H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMWYCJFPSDIEJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=NCCN=CC2=CC=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60434-95-9 | |

| Record name | Bis(p-chlorobenzylidene)ethylenediamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060434959 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N'-BIS(4-CHLOROBENZYLIDENE)ETHYLENEDIAMINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。